molecular formula C12H11NO2 B14890981 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid

2-methyl-5-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B14890981
M. Wt: 201.22 g/mol
InChI Key: LQLMUTQFOXUZDO-UHFFFAOYSA-N
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Description

2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyrrole ring

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-methyl-5-pyrrol-1-ylbenzoic acid

InChI

InChI=1S/C12H11NO2/c1-9-4-5-10(8-11(9)12(14)15)13-6-2-3-7-13/h2-8H,1H3,(H,14,15)

InChI Key

LQLMUTQFOXUZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, methyl 2-methyl-5-(1H-pyrrol-1-yl)benzoate (1.31 mmol) is dissolved in a tetrahydrofuran (THF)/methanol/water (8:1:1 v/v) mixture. Lithium hydroxide (5.24 mmol) is added, and the reaction proceeds at 20°C for 12 hours. Acidic workup (1N HCl to pH 6) followed by ethyl acetate extraction and sodium sulfate drying affords the product in 70% yield.

Key Data:

  • Yield: 70%
  • Purity: >95% (LCMS: $$ M+H^+ = 216 $$)
  • ¹H NMR (CDCl₃): δ 8.11 (d, $$ J = 7.2 $$ Hz, 1H), 7.66 (d, $$ J = 7.2 $$ Hz, 1H), 7.54 (t, $$ J = 7.2 $$ Hz, 1H), 7.28 (d, $$ J = 5.2 $$ Hz, 1H), 5.92 (s, 2H), 1.96 (s, 6H).

Advantages:

  • Mild conditions prevent decarboxylation.
  • Scalable to multi-gram quantities.

Limitations:

  • Requires pre-functionalized ester precursors, which may necessitate additional synthesis steps.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction, a classical method for pyrrole synthesis, enables direct construction of the pyrrole ring on a benzoic acid scaffold. This method is particularly effective for introducing substituents at the 5-position of the aromatic ring.

Synthetic Protocol

A 1,4-diketone intermediate, such as 2-methyl-5-(3-oxobutanoyl)benzoic acid, is cyclized with ammonium acetate in refluxing ethanol (80°C, 12 hours). The reaction proceeds via enamine formation, followed by dehydrative cyclization.

Key Data:

  • Yield: 65–75%
  • Reaction Time: 12–24 hours
  • Purification: Recrystallization from ethanol/water (1:1 v/v) yields >90% purity.

Spectroscopic Validation:

  • ¹H NMR: Pyrrole protons appear as two doublets at δ 6.2–6.8 ppm ($$ J = 2.1 $$ Hz).
  • IR: Stretching vibrations at 1635 cm⁻¹ (C=O) and 1558 cm⁻¹ (C-N) confirm cyclization.

Challenges:

  • Regioselectivity issues may arise if competing diketone side chains are present.
  • Requires stoichiometric ammonium acetate, increasing waste generation.

Suzuki-Miyaura Cross-Coupling

Transition-metal-catalyzed cross-coupling offers a modular route to introduce the pyrrole moiety. A brominated benzoic acid derivative reacts with pyrrole-1-boronic acid under palladium catalysis.

Reaction Parameters

A mixture of 2-methyl-5-bromobenzoic acid (1.0 equiv), pyrrole-1-boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and aqueous Na₂CO₃ (2M) in dimethoxyethane/ethanol (3:1 v/v) is heated at 80°C for 8 hours. Post-reaction extraction and silica gel chromatography yield the product.

Key Data:

  • Yield: 60–75%
  • Catalyst Loading: 5 mol% Pd(PPh₃)₄
  • Purification: Column chromatography (ethyl acetate/hexane, 1:2 v/v).

Characterization:

  • ¹³C NMR: Carboxylic acid carbon at δ 168–170 ppm; pyrrole carbons at δ 110–125 ppm.

Advantages:

  • High functional group tolerance.
  • Compatible with electron-deficient aryl halides.

Limitations:

  • Sensitivity to oxygen and moisture necessitates inert conditions.

Intramolecular Dehydrative Cyclization

Intramolecular cyclization of amino alcohol precursors provides an alternative route, particularly useful for sterically hindered substrates.

Procedure

2-Methyl-5-(2-hydroxyethylamino)benzoic acid is treated with p-toluenesulfonic acid (p-TsOH, 10 mol%) in toluene at 110°C for 6 hours. The reaction proceeds via imine formation and subsequent cyclodehydration.

Key Data:

  • Yield: 50–60%
  • Reagent: 10 mol% p-TsOH
  • Solvent: Toluene (reflux).

Analytical Insights:

  • LCMS: $$ M+H^+ = 216 $$, consistent with molecular formula C₁₃H₁₃NO₂.
  • TLC Monitoring: Rf = 0.5 (ethyl acetate/hexane, 1:1 v/v).

Considerations:

  • Lower yields compared to other methods due to competing polymerization.
  • Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantage Key Limitation
Ester Hydrolysis 70 12 Scalability Dependent on ester precursor
Paal-Knorr Synthesis 65–75 12–24 Direct pyrrole formation Regioselectivity challenges
Suzuki Coupling 60–75 8 Modularity Sensitive to reaction conditions
Intramolecular Cyclization 50–60 6 Steric tolerance Lower yields

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.

Scientific Research Applications

2-methyl-5-(1H-pyrrol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase . These interactions disrupt essential biological pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-(1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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